9-(3-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(3-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and is substituted with a methoxybenzyl and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 9-(3-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxycoumarin with formaldehyde and an amine in the presence of a catalyst such as reusable titanium dioxide nanopowder in ethanol . This one-pot strategy is efficient and environmentally benign. Another approach involves multicomponent reactions, cyclization reactions, and temperature-dependent Rhodium (II)-carbenoid-mediated 2H-azirine ring expansion .
Chemical Reactions Analysis
9-(3-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl and phenyl positions, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-(3-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9-(3-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in the regulation of inflammatory responses . Additionally, its antioxidant properties are linked to the induction of the heme oxygenase-1 gene and enhancement of cellular glutathione levels .
Comparison with Similar Compounds
Similar compounds to 9-(3-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno[8,7-e][1,3]oxazine derivatives, such as:
- 9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 3-(3,4-dimethoxyphenyl)-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties
Properties
Molecular Formula |
C25H21NO4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H21NO4/c1-28-19-9-5-6-17(12-19)14-26-15-22-23(29-16-26)11-10-20-21(13-24(27)30-25(20)22)18-7-3-2-4-8-18/h2-13H,14-16H2,1H3 |
InChI Key |
GGRBKBKDYVQCLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
Origin of Product |
United States |
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